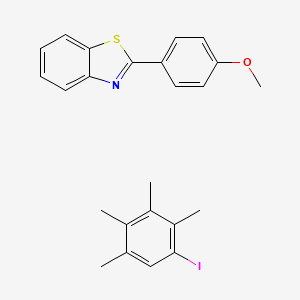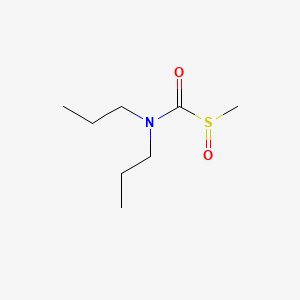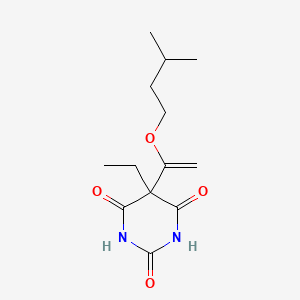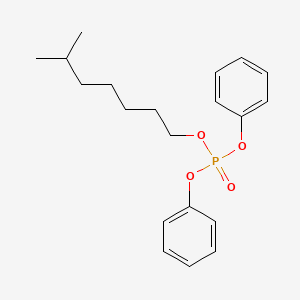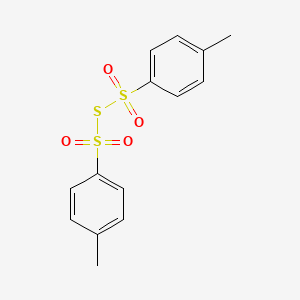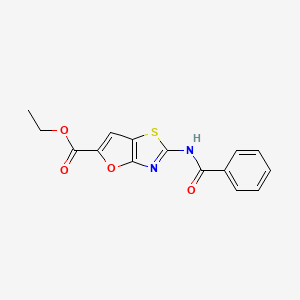
Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furothiazole core, which is a fused ring system containing both furan and thiazole rings. The presence of a benzoylamino group and an ethyl ester functionality further enhances its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furothiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoylamino group is then introduced via an amide coupling reaction, often using reagents like benzoyl chloride and a suitable amine. Finally, the ethyl ester is formed through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the furothiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(benzoylamino)furo(2,3-d)(1,3)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Benzoylamino compounds: Explored for their potential therapeutic applications.
Properties
CAS No. |
68967-49-7 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 2-benzamidofuro[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C15H12N2O4S/c1-2-20-14(19)10-8-11-13(21-10)17-15(22-11)16-12(18)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17,18) |
InChI Key |
ZWNNMRRMWXHOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


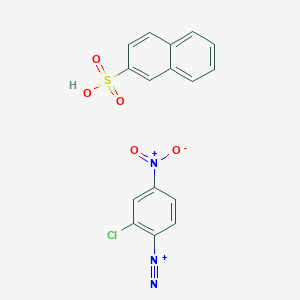
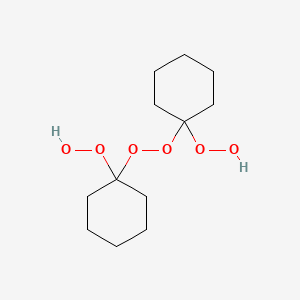
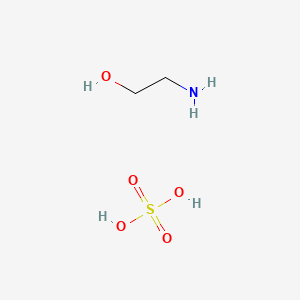
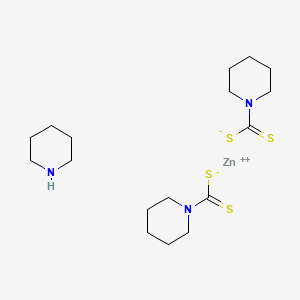
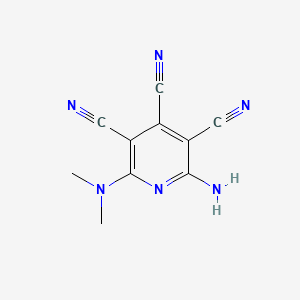

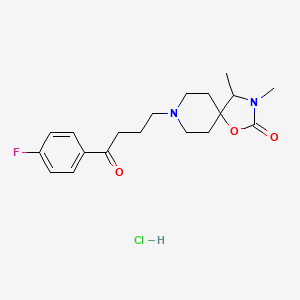
![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)
